1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)13-15(3)10-6-4-5-7-11(10)16(13)14-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOBVIVDMTQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971991 | |
| Record name | 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-67-4 | |
| Record name | 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-dimethylpyrazole with o-phenylenediamine, followed by acylation with ethanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone has been studied for its potential as an anticancer , antiviral , and antimicrobial agent . The compound's ability to inhibit specific enzymes and receptors involved in disease progression is a focal point of research.
Case Study: Antimicrobial Activity
A study evaluated the antibacterial and antibiofilm activities of pyrazole derivatives, including this compound. The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.062 to 0.25 µg/mL .
Material Science
The compound's unique photophysical properties make it suitable for applications in developing fluorescent probes and organic light-emitting diodes (OLEDs) . Its ability to emit light upon excitation is harnessed in advanced material applications.
Table 1: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 480 nm |
| Quantum Yield | 0.65 |
| Solubility in Water | Low (0.01 g/L) |
Organic Synthesis
This compound serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation and reduction, making it versatile for organic synthesis.
Table 2: Reaction Types
| Reaction Type | Description |
|---|---|
| Oxidation | Aldehyde group can be oxidized to carboxylic acid |
| Reduction | Can be reduced to primary alcohol |
| Substitution | Nucleophilic substitution on the pyrazole ring |
Mechanism of Action
The mechanism by which 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone exerts its effects is often related to its interaction with biological macromolecules. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various molecular targets, including proteins and nucleic acids, influencing pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and properties between the target compound and analogs:
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity, while methoxy groups (e.g., ) improve solubility. The dimethyl groups in the target compound may sterically hinder interactions but reduce polarity.
Biological Activity
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is a heterocyclic compound characterized by a fused pyrazole and benzimidazole structure. Its molecular formula is CHNO, and it has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.
- Molecular Weight : 227.26 g/mol
- CAS Number : 5655-67-4
- Physical State : Solid at room temperature
- Melting Point : Approximately 248.8°C
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MIA PaCa-2 (pancreatic cancer), A549 (lung cancer), HCC827 (lung cancer)
- Mechanism of Action : The compound appears to inhibit mTORC1 activity, a crucial pathway in cell growth and proliferation. This inhibition leads to increased autophagy and disrupted autophagic flux under starvation conditions .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown:
- Activity Against Bacteria : Effective against Gram-positive and Gram-negative bacteria.
- Testing Method : Broth microdilution testing was employed to assess the minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that specific substitutions on the pyrazole ring can significantly alter its biological activity. Preliminary SAR studies indicate that modifications can enhance potency against various targets.
Table of Key Findings
Detailed Research Findings
- Antiproliferative Activity : Compounds related to the pyrazolo-benzimidazole scaffold have shown potent antiproliferative effects in both 2D and 3D cell culture models. The IC50 values indicate strong efficacy in inhibiting cancer cell growth compared to standard treatments .
- Autophagy Modulation : The modulation of autophagy pathways by these compounds presents a novel mechanism for anticancer activity, suggesting that they may act as dual inhibitors of cell growth and inducers of autophagic processes .
- DNA Interaction Studies : Some studies have indicated that these compounds can bind to DNA, affecting the function of DNA-dependent enzymes, which could contribute to their anticancer properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone, and what key intermediates are involved?
- Methodology : Multi-component reactions (MCRs) are commonly employed for pyrazolo-benzimidazole scaffolds. For example, reacting substituted pyrazoles with aldehydes and ketones in ethanol containing triethylamine can yield fused heterocycles (e.g., pyrazoloquinolines) . Chloroacetone or acetylating agents may introduce the ethanone moiety, as seen in triazolobenzimidazole syntheses .
- Optimization : Adjust solvent polarity (e.g., dry acetone for nucleophilic substitutions) and catalyst loading (e.g., K₂CO₃ for SN2 reactions) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Key Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). The ethanone carbonyl typically appears at δ 190–210 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and aromatic C-H/N-H stretches .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers modify substituents on the pyrazolo-benzimidazole core to explore structure-activity relationships (SAR)?
- Approach :
- Introduce halogen or electron-withdrawing groups (e.g., Cl, NO₂) at the 2- or 4-position via electrophilic substitution .
- Replace the ethanone group with esters or amides using acyl chloride or nucleophilic acyl substitution .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected downfield shifts or missing peaks) be resolved during characterization?
- Troubleshooting :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .
- Perform X-ray crystallography to confirm regiochemistry if synthetic ambiguity exists (e.g., distinguishing N-methyl vs. C-methyl positions) .
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
Q. What mechanistic insights govern the reactivity of the ethanone group in this compound during functionalization?
- Reactivity Profile :
- The ketone can undergo reduction (e.g., NaBH₄→secondary alcohol) or condensation (e.g., with hydrazines to form hydrazones) .
- Steric hindrance from the dimethyl groups may slow nucleophilic attacks; use bulky reagents (e.g., LDA) for deprotonation .
Q. How can researchers address discrepancies in reported reaction yields or purity when replicating literature protocols?
- Strategies :
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
- Byproduct Analysis : Monitor side reactions (e.g., over-oxidation) via TLC or LC-MS. For example, triethylamine in ethanol may promote unexpected ring-opening in MCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
